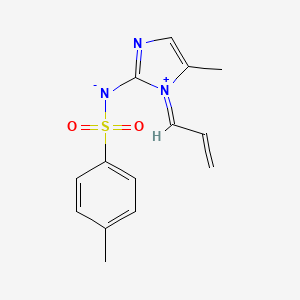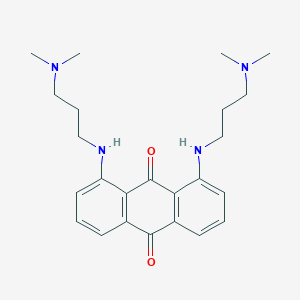
N-(4-Chlorophenyl)benzenecarboximidohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorophenyl)benzenecarboximidohydrazide is a chemical compound known for its unique structure and properties It consists of a benzenecarboximidohydrazide core with a 4-chlorophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)benzenecarboximidohydrazide typically involves the reaction of 4-chlorobenzohydrazide with benzenecarboxylic acid derivatives. One common method includes the condensation reaction between 4-chlorobenzohydrazide and benzenecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-(4-Chlorophenyl)benzenecarboximidohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-(4-Chlorophenyl)benzenecarboximidohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用機序
The mechanism of action of N-(4-Chlorophenyl)benzenecarboximidohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
類似化合物との比較
Similar Compounds
- N-(4-Chlorophenyl)hydrazinecarboxamide
- N-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide
- 4-(4-Chlorophenyl)imidazole
Uniqueness
N-(4-Chlorophenyl)benzenecarboximidohydrazide is unique due to its specific structure, which imparts distinct chemical and biological propertiesIts unique combination of a benzenecarboximidohydrazide core with a 4-chlorophenyl substituent makes it a valuable compound for various research and industrial purposes .
特性
CAS番号 |
65417-58-5 |
|---|---|
分子式 |
C13H12ClN3 |
分子量 |
245.71 g/mol |
IUPAC名 |
N-amino-N-(4-chlorophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C13H12ClN3/c14-11-6-8-12(9-7-11)17(16)13(15)10-4-2-1-3-5-10/h1-9,15H,16H2 |
InChIキー |
SXGOGVSBAJJHFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=N)N(C2=CC=C(C=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


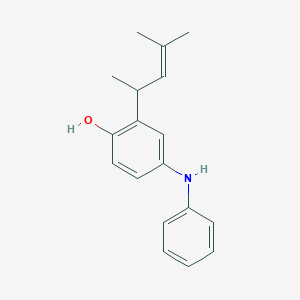
![(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane]](/img/structure/B14474557.png)
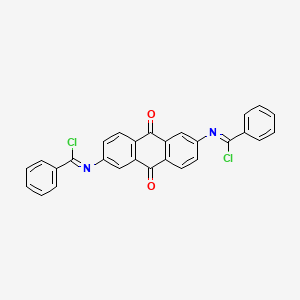
![Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]-](/img/structure/B14474566.png)
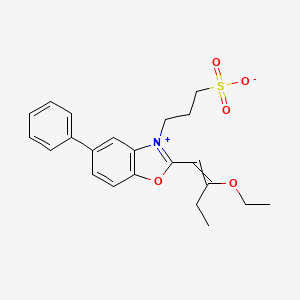
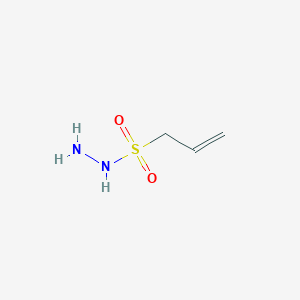
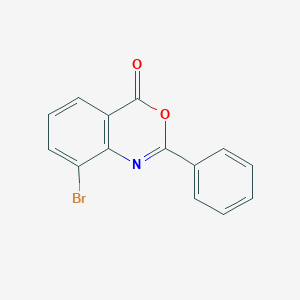


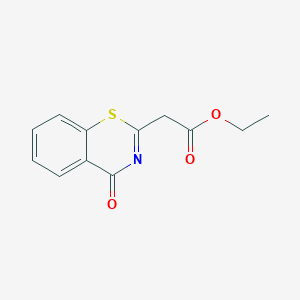
![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)
